molecular formula C15H13NO2 B016168 (R)-(-)-4-(2,3-Epoxypropoxy)carbazole CAS No. 95093-96-2

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole

Cat. No.: B016168
CAS No.: 95093-96-2
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-SNVBAGLBSA-N
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Description

®-(-)-4-(2,3-Epoxypropoxy)carbazole is a chiral compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an epoxypropoxy group attached to the carbazole core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-4-(2,3-Epoxypropoxy)carbazole typically involves the following steps:

    Starting Material: The synthesis begins with the carbazole core, which is commercially available or can be synthesized from indole derivatives.

    Epoxidation: The introduction of the epoxypropoxy group is achieved through epoxidation reactions. This involves the reaction of an allylic alcohol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the epoxide ring.

    Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by employing chiral auxiliaries during the synthesis to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of ®-(-)-4-(2,3-Epoxypropoxy)carbazole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can undergo oxidation reactions to form hydroxylated derivatives.

    Reduction: Reduction of the epoxy group can yield diol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild conditions to open the epoxide ring.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: The major products are carbazole derivatives with various functional groups attached to the former epoxy position.

    Oxidation: Hydroxylated carbazole derivatives.

    Reduction: Diol derivatives of carbazole.

Scientific Research Applications

®-(-)-4-(2,3-Epoxypropoxy)carbazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-(-)-4-(2,3-Epoxypropoxy)carbazole involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The carbazole core can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    (S)-(+)-4-(2,3-Epoxypropoxy)carbazole: The enantiomer of ®-(-)-4-(2,3-Epoxypropoxy)carbazole, which may exhibit different biological activities and reactivity.

    4-Hydroxycarbazole: A structurally related compound with a hydroxyl group instead of an epoxypropoxy group.

    Carvedilol: A carbazole derivative used as a medication for treating high blood pressure and heart failure.

Uniqueness: ®-(-)-4-(2,3-Epoxypropoxy)carbazole is unique due to its chiral nature and the presence of the reactive epoxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538537
Record name 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95093-96-2
Record name 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95093-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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